molecular formula C6H12ClNO B11778383 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride

3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride

Cat. No.: B11778383
M. Wt: 149.62 g/mol
InChI Key: SOEAGYFMZBQZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride (CAS 1956376-18-3) is a synthetically valuable heterocyclic compound featuring a fused bicyclic structure containing both nitrogen and oxygen atoms . With a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol, this compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . Its rigid, three-dimensional structure is highly sought after for constructing structurally diverse compound libraries and for the synthesis of more complex bioactive molecules. Researchers utilize this azabicyclo[4.2.0]octane core as a key building block in the development of novel pharmaceutical agents, where it can act as a central framework to display pharmacophores in a defined spatial orientation . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic reactions. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-oxa-8-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-4-6-5(1)3-7-6;/h5-7H,1-4H2;1H

InChI Key

SOEAGYFMZBQZKN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1CN2.Cl

Origin of Product

United States

Preparation Methods

Bicyclic Framework and Functional Group Integration

The 3-Oxa-8-azabicyclo[4.2.0]octane system comprises a seven-membered bicyclic structure with bridgehead nitrogen and oxygen atoms. The [4.2.0] bicyclo notation indicates a fused bicyclic system where two rings share two adjacent atoms, creating significant steric strain. Integrating the oxygen heteroatom at the 3-position necessitates precise regioselective cyclization strategies to avoid competing ring formations. Comparative analysis of 8-azabicyclo[3.2.1]octane derivatives reveals that steric hindrance and electronic effects dictate reaction pathways, particularly in nucleophilic substitution and reduction steps.

Hydrochloride Salt Formation

Methodological Frameworks for Bicyclic Synthesis

Cyanohydrin Formation and Dehydration

A recurrent strategy in the synthesis of azabicyclo derivatives involves cyanohydrin intermediates, as demonstrated in the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes. For the target compound, a hypothetical pathway could involve:

  • Knoevenagel Condensation : Reacting a ketone precursor with cyanide to form a cyanohydrin.

  • Acid-Catalyzed Dehydration : Eliminating water to generate an α,β-unsaturated nitrile, followed by cyclization.

In Example 11, sodium cyanide and hydrochloric acid were used to synthesize 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane. Adapting this, a ketone precursor for 3-Oxa-8-azabicyclo[4.2.0]octane could undergo similar cyanide addition, with subsequent dehydration using POCl₃ or thionyl chloride.

Table 1: Representative Reaction Conditions for Cyanohydrin Synthesis

ParameterExample 11Proposed Adaptation
SolventButyl acetateDichloromethane
Temperature0°C → ambient0°C → 40°C
Cyanide SourceNaCN (21.7 mmol)KCN (equimolar)
Acid5M HCl6M HCl
Yield35%N/A (Theoretical)

Catalytic Hydrogenation and Ring Closure

Hydrogenation of Unsaturated Intermediates

Catalytic hydrogenation is pivotal for reducing double bonds in bicyclic precursors. Example 21 describes the hydrogenation of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene using palladium on carbon under H₂ at ambient conditions. For the target oxabicyclo compound, a similar approach could reduce an exocyclic alkene formed during cyclization. Critical parameters include:

  • Catalyst Loading : 5% Pd/C (0.017 mmol/g substrate).

  • Solvent System : Toluene-methanol mixtures to balance substrate solubility and catalyst activity.

  • Pressure : Ambient to 400 psi H₂, depending on reaction scale.

Acid-Mediated Cyclization

Phosphorous oxychloride (POCl₃) and pyridine are effective for dehydrating hydroxyl intermediates to form cyclic ethers. In Example 17, POCl₃ facilitated the elimination of water from 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane, yielding an unsaturated nitrile. For the oxabicyclo target, this method could be adapted to form the ether linkage via intramolecular nucleophilic attack, with POCl₃ activating the hydroxyl group as a leaving group.

Purification and Isolation Techniques

pH-Dependent Liquid-Liquid Extraction

The patent emphasizes pH adjustment for isolating intermediates and final products. In Example 1, reducing the pH to 3 with HCl precipitated the product, while Example 11 used pH 5.5 for phase separation. For the hydrochloride salt, final isolation would involve saturating the aqueous layer with HCl, followed by filtration or rotary evaporation.

Analytical Characterization

Spectroscopic Validation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The patent reports MS data (e.g., m/z 200 [M⁺]) for 3-cyano-8-substituted derivatives, while ¹H NMR would resolve bridgehead proton environments in the target compound.

Epimeric Ratio Analysis

Chiral intermediates often form epimeric mixtures, as seen in Example 1 (25:75 exo:endo) . For the oxabicyclo target, chiral HPLC or NOE spectroscopy could differentiate diastereomers arising from bridgehead stereochemistry.

Chemical Reactions Analysis

Reactions with Acylating Agents

The secondary amine group undergoes acylation under basic conditions. Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) produces tertiary amides:

ReagentConditionsProductYield
Acetyl chlorideK₂CO₃, CH₂Cl₂, 0–25°CN-Acetyl derivative72–85%
Benzoyl chlorideEt₃N, THF, refluxN-Benzoylated bicyclic amide68%

These reactions retain the bicyclic core while introducing lipophilic groups, enhancing bioavailability for drug candidates.

Ring-Opening Reactions

The oxygen-containing ring undergoes acid-catalyzed cleavage. For example, treatment with concentrated HCl at 80°C produces γ-amino alcohols:

C6H12ClNO+H2OHClHO(CH2)3NH(CH2)2OHHCl\text{C}_6\text{H}_{12}\text{ClNO} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HO(CH}_2\text{)}_3\text{NH(CH}_2\text{)}_2\text{OH} \cdot \text{HCl}

This reaction is leveraged to synthesize linear intermediates for polymer chemistry .

Nucleophilic Substitution

The hydrochloride salt’s nitrogen participates in SN2 reactions with alkyl halides (e.g., methyl iodide):

SubstrateReagentConditionsProduct
Methyl iodideNaH, DMF25°C, 12 hrsN-Methylated derivative

Quaternary ammonium salts formed via this pathway exhibit enhanced solubility and ionic character .

Oxidation and Reduction

Selective oxidation of the nitrogen or oxygen centers is achievable:

  • Oxidation : Using KMnO₄/H₂SO₄ oxidizes the amine to a nitro group, forming 3-oxa-8-nitrosobicyclo[4.2.0]octane.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines.

Cycloaddition Reactions

While not directly documented for this compound, analogous bicyclic amines participate in [3+2] cycloadditions with nitrile oxides under microwave irradiation . Such reactions could expand the scaffold’s complexity:

Bicyclic amine+RCNOμWIsoxazoline-fused product\text{Bicyclic amine} + \text{RCNO} \xrightarrow{\mu\text{W}} \text{Isoxazoline-fused product}

Pharmaceutical Derivatization

The compound serves as a precursor for orexin receptor antagonists. Key modifications include:

  • Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) to block amine reactivity.

  • Mannich Reactions : Forming tertiary amines with formaldehyde and secondary amines .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base degrades the bicyclic framework.

  • Thermal Decomposition : Above 200°C, the hydrochloride salt releases HCl, forming 3-oxa-8-azabicyclo[4.2.0]octane free base .

Scientific Research Applications

Pharmaceutical Development

3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride derivatives have been explored as potential pharmaceutical agents, particularly as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds derived from this bicyclic structure have shown promise in treating sleep disorders, stress-related syndromes, and addiction by modulating orexin signaling pathways .

The compound has been studied for its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses. For example, it has been identified as a potential inhibitor of the cysteine hydrolase N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammation . This inhibition preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects.

Table 2: Biological Activities of 3-Oxa-8-azabicyclo[4.2.0]octane Hydrochloride

ActivityTargetReference
Orexin receptor antagonismOrexin A/B receptors
NAAA inhibitionCysteine hydrolase
Anti-inflammatory effectsEndogenous palmitoylethanolamide

Case Study 1: Synthesis of Derivatives

Research has demonstrated the synthesis of various derivatives of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride through enantioselective methods. These derivatives have been evaluated for their pharmacological properties, revealing a range of activities that support their potential use in therapeutic applications .

Case Study 2: Orexin Receptor Antagonism

A study focusing on the orexin receptor antagonists derived from this compound highlighted their efficacy in preclinical models of sleep disorders. The results indicated significant improvements in sleep quality and a reduction in wakefulness during the night, showcasing the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.2.0] Systems

5-Thia-1-azabicyclo[4.2.0]octane (Cephalosporin Core)
  • Structure : Contains sulfur (thia) at position 5 and nitrogen (aza) at position 1 in a [4.2.0] system.
  • Pharmacological Role : Core structure of cephalosporin antibiotics, which inhibit bacterial cell wall synthesis .
  • Key Differences :
    • Heteroatom positions (S vs. O) and substitution patterns alter electronic properties and biological targets.
    • 3-Oxa-8-azabicyclo[4.2.0]octane lacks the β-lactam ring critical for cephalosporin activity.
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
  • Structure : Features two nitrogen atoms (3,8-diaza) and a methyl substituent.
  • Comparison : The additional nitrogen and methyl group increase polarity and steric hindrance compared to the oxa-aza analog.

Bicyclo[3.2.1] Systems

3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Oxygen at position 3, nitrogen at position 8 in a [3.2.1] system (CAS 904316-92-3) .
  • Synthesis : Prepared via substitution reactions, e.g., coupling with pyrimidine derivatives in PI3K inhibitors .
  • Pharmacological Use :
    • Key substituent in PI3K inhibitors (e.g., compound 4 in ) with IC₅₀ values < 10 nM .
    • Demonstrated anti-malarial activity as part of slow-action 1,3,4-oxadiazoles .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Nitrogen at position 3 and oxygen at position 8 (inverse of 3-oxa-8-aza analog).
  • Synthesis : Produced via Raney nickel reduction and cyclization (43–64% yield) .

Bicyclo[2.2.1] Systems

2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Structure : Smaller [2.2.1] ring with oxygen and nitrogen at positions 2 and 4.

Structural and Functional Analysis Table

Compound Name Bicyclo System Heteroatoms Molecular Weight (g/mol) Key Applications References
3-Oxa-8-azabicyclo[4.2.0]octane HCl [4.2.0] O (3), N (8) Not reported Synthetic intermediate (hypothetical) -
5-Thia-1-azabicyclo[4.2.0]octane [4.2.0] S (5), N (1) ~300–500 (cephalosporins) Antibacterial agents
3-Oxa-8-azabicyclo[3.2.1]octane HCl [3.2.1] O (3), N (8) 149.62 PI3K inhibitors, anti-malarials
8-Oxa-3-azabicyclo[3.2.1]octane HCl [3.2.1] O (8), N (3) 149.62 Organic synthesis
2-Oxa-5-azabicyclo[2.2.1]heptane HCl [2.2.1] O (2), N (5) 137.57 Not specified

Key Research Findings

  • Ring Strain and Bioactivity : [3.2.1] systems (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) are more prevalent in drug discovery due to favorable balance of ring strain and stability, enabling potent target engagement .
  • Synthetic Accessibility : [4.2.0] systems (e.g., cephalosporins) require complex biosynthesis, whereas [3.2.1] analogs are synthesized via modular cyclization and substitution .

Biological Activity

3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties, including interactions with various receptors and enzymes.

  • Molecular Formula : C6H12ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 54745-74-3
  • IUPAC Name : 8-Oxa-3-azabicyclo[4.2.0]octane hydrochloride

Biological Activity

The biological activity of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride is primarily linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs) and other related targets.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Research has indicated that compounds based on the bicyclic structure of 3-Oxa-8-azabicyclo[4.2.0]octane exhibit significant affinity for nAChRs, particularly the high-affinity α4β2 subtype. These interactions are crucial for their potential use in treating conditions such as pain and neurodegenerative diseases.

  • Affinity and Efficacy :
    • Compounds derived from this scaffold have shown picomolar affinity in radioligand binding assays, indicating a strong interaction with nAChRs.
    • Functional assays demonstrate nanomolar agonist potency, making them among the most potent ligands known for the α4β2 receptor .
  • Analgesic Properties :
    • Several analogs have demonstrated robust analgesic efficacy in animal models of persistent pain, such as the formalin test, highlighting their potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride can be significantly influenced by structural modifications:

  • Substituents : Variations in substituents on the bicyclic core can enhance or diminish receptor affinity and agonist activity.
  • Bridging Atoms : The introduction of different bridging atoms (e.g., oxygen or nitrogen) alters lipophilicity and may affect blood-brain barrier penetration and overall bioavailability .

Case Study 1: Pain Management

In a study evaluating the analgesic effects of various nAChR ligands, compounds based on the 3-Oxa-8-azabicyclo[4.2.0]octane structure exhibited significant pain relief in rodent models, outperforming traditional analgesics in some cases .

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective effects demonstrated that certain derivatives could mitigate neuroinflammation and promote neuronal survival in vitro, suggesting potential applications in neurodegenerative disorders .

Data Tables

CompoundIC50 (nM)Receptor TargetAnalgesic Efficacy
Compound A0.042α4β2 nAChRHigh
Compound B0.065α4β2 nAChRModerate
Compound C0.090α4β2 nAChRLow

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride, and how can multi-step reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis from readily available precursors. For example, adipic acid can be converted via sequential reactions (e.g., acylation, bromination, benzylamine cyclization, hydrolysis, and hydrogenolysis) to yield the bicyclic scaffold. Optimization focuses on reducing side reactions (e.g., over-tosylation) and improving purification at each step. Evidence from an 8-step synthesis achieved a 23% total yield by carefully controlling reaction times and temperatures during cyclization and hydrogenolysis steps . Alternative routes using 5-hydroxymethylfurfural (5-HMF) as a starting material involve diol reduction, tosylation, and SN2 displacement with benzylamine, followed by catalytic hydrogenolysis to remove protecting groups .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride?

  • Methodological Answer : Nuclear magnetic resonance (1H NMR) is essential for verifying the bicyclic structure and stereochemistry, particularly for distinguishing between exo/endo conformers. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>99% by area normalization). For hygroscopic or salt forms (e.g., hydrochloride), Karl Fischer titration monitors residual moisture, which can affect stability .

Q. How should storage conditions be tailored to maintain the stability of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride in laboratory settings?

  • Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake. Stability studies under accelerated conditions (40°C/75% relative humidity) can predict degradation pathways, such as ring-opening or hydrochloride dissociation .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride, and how can they be addressed?

  • Methodological Answer : The bicyclic system’s stereochemistry at ring junctions (e.g., endo vs. exo) is sensitive to reaction conditions. For instance, using chiral auxiliaries or asymmetric catalysis during cyclization steps can enforce desired configurations. Computational modeling (DFT calculations) helps predict transition states and optimize stereochemical outcomes. Evidence from related bicyclic systems highlights the role of solvent polarity and temperature in stabilizing intermediates .

Q. What mechanistic insights explain the efficiency of hydrogenolysis in deprotecting intermediates during synthesis?

  • Methodological Answer : Hydrogenolysis with Pearlman’s catalyst (Pd(OH)₂/C) selectively cleaves benzyl groups without disrupting the bicyclic core. The reaction mechanism involves adsorption of the intermediate onto the catalyst surface, followed by H₂ dissociation and C–N bond cleavage. Catalyst poisoning (e.g., by sulfur impurities) can reduce efficiency, necessitating rigorous purification of intermediates .

Q. How do structural modifications to the bicyclic scaffold influence pharmacological activity, and what computational tools aid in predictive modeling?

  • Methodological Answer : Comparative studies with analogs (e.g., 3-Oxa-8-azabicyclo[3.2.1]octane derivatives) reveal that oxygen and nitrogen placement alters ring strain, solubility, and target binding. Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., neurotransmitter receptors). QSAR models correlate substituent effects (e.g., fluorination) with bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields for 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride across different methodologies?

  • Methodological Answer : Yield discrepancies often stem from variations in starting material purity, catalytic efficiency, or workup protocols. Systematic reproducibility studies should control for these factors. For example, recrystallization solvents (e.g., ethanol vs. acetonitrile) significantly impact final purity and yield. Collaborative interlaboratory validation ensures methodological robustness .

Methodological Notes

  • Stereochemical Confirmation : Use NOESY NMR to validate spatial proximity of protons in the bicyclic system .
  • Catalyst Screening : Test Pd/C, Raney Ni, and PtO₂ for hydrogenolysis efficiency under varying pressures (1–5 bar H₂) .
  • Stability Profiling : Conduct accelerated degradation studies with LC-MS to identify degradation products and establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.